Oxasulfuron

Catalog No.
S1523719
CAS No.
144651-06-9
M.F
C17H18N4O6S
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxasulfuron

CAS Number

144651-06-9

Product Name

Oxasulfuron

IUPAC Name

oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate

Molecular Formula

C17H18N4O6S

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C17H18N4O6S/c1-10-7-11(2)19-16(18-10)20-17(23)21-28(24,25)14-6-4-3-5-13(14)15(22)27-12-8-26-9-12/h3-7,12H,8-9H2,1-2H3,(H2,18,19,20,21,23)

InChI Key

IOXAXYHXMLCCJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C

Solubility

1.28e-04 M

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C

Application in Environmental Chemistry

Summary of the Application: Oxasulfuron is a post-emergence herbicide used for grass and broad-leaved weed control . It is often used in crops like soybeans and corn .

Methods of Application or Experimental Procedures: A study was conducted to identify the degradation products of Oxasulfuron. The herbicide was subjected to a photolytic reaction, and the resulting intermediates were identified using a novel analytical method based on a “non-aqueous” capillary electrophoresis (CE) system joined to an electrospray ionisation-mass spectrometry equipment .

Results or Outcomes: Two new intermediates were identified from the photolytic reaction of Oxasulfuron in an aqueous environment. The higher concentrations of the two derivatives, oxetan-3-yl 2- (formilsulfamoyl) benzoate and N- (4,6-dimethyl-pyrimidin-2-yl) formamide, were reached within 8 hours of UV-irradiation .

Application in Pesticide Risk Assessment

Application in Photodegradation Studies

Methods of Application or Experimental Procedures: In this context, photodegradation of Oxasulfuron has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . The influence of different water systems was also assessed during the photodegradation study .

Results or Outcomes: The photodegradation followed the first-order reaction kinetics in each case . The metabolites after photolysis were isolated in pure form by column chromatographic method and characterized using the different spectral data (i.e., XRD, IR, NMR, UV-VIS, and mass spectrometry) .

Oxasulfuron is a selective herbicide classified as a sulfonylurea compound, primarily used to control weeds in various crops, particularly soybeans. Its chemical formula is C₁₇H₁₈N₄O₆S, and it exhibits a short residual activity, meaning it remains effective for a limited time after application. Oxasulfuron is absorbed by the roots and shoots of plants and is translocated throughout the plant, where it interferes with specific biochemical processes essential for plant growth and development .

As mentioned earlier, Oxasulfuron acts as a herbicide by inhibiting acetolactate synthase (ALS) in susceptible plants []. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, essential for plant growth and development. By blocking ALS, Oxasulfuron disrupts this vital pathway, leading to stunted growth and ultimately death of targeted weeds [].

  • Oxasulfuron is considered to be moderately toxic with an oral LD50 (Lethal Dose 50) of 1000-5000 mg/kg for rats [].
  • It's a mild skin irritant and may cause eye irritation upon contact [].
  • Not readily flammable but can decompose upon heating, releasing toxic fumes [].
  • Proper handling and safety precautions are crucial when working with Oxasulfuron in research settings [].

The primary mode of action of oxasulfuron involves the inhibition of acetolactate synthase, an enzyme critical in the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to stunted growth and eventual death of susceptible weed species. Oxasulfuron can undergo photodegradation in aqueous environments, resulting in the formation of novel degradation products that may have different biological activities compared to the parent compound .

Oxasulfuron demonstrates low acute toxicity to mammals and is not classified as an irritant or sensitizer. It has been assessed for its environmental impact and is considered unlikely to be photoreactive . The herbicide selectively targets certain broadleaf and grassy weeds while being safe for crops like soybeans when applied correctly. Its effectiveness relies on proper timing during the post-emergence stage of crop growth, ensuring that it targets weeds without harming the crop itself .

The synthesis of oxasulfuron involves several steps typical of sulfonylurea chemistry. The process generally includes:

  • Formation of the Sulfonylurea Linkage: This is achieved through the reaction between a suitable sulfonyl chloride and an amine derivative.
  • Cyclization: In some synthetic routes, cyclization reactions may be employed to form the oxasulfuron structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for agricultural use.

These methods can vary based on specific industrial practices and desired yield .

Oxasulfuron is primarily used as a herbicide in agriculture, particularly for controlling weeds in soybean fields. Its application helps improve crop yields by reducing competition from unwanted plant species. Additionally, due to its selective nature, it allows farmers to manage weed populations effectively without damaging their crops .

Studies on oxasulfuron have focused on its interactions with various environmental factors and other chemicals. Its effectiveness can be influenced by soil type, moisture levels, and temperature at the time of application. Furthermore, research has indicated that oxasulfuron can interact with other herbicides in tank mixes, potentially enhancing or reducing efficacy depending on the combination used .

Several compounds share structural similarities or modes of action with oxasulfuron. Here are some notable examples:

Compound NameChemical FormulaMode of ActionUnique Features
GlyphosateC₃H₈NO₅PInhibits 5-enolpyruvylshikimate-3-phosphate synthaseBroad-spectrum herbicide
ImazapyrC₁₄H₁₈N₄O₄Inhibits acetolactate synthaseSoil residual activity
TrifloxysulfuronC₁₈H₁₉N₃O₄SInhibits acetolactate synthaseLonger residual activity

Oxasulfuron's uniqueness lies in its selective action against specific weed species while being safe for certain crops like soybeans. Unlike glyphosate, which affects a wide range of plants, oxasulfuron is designed to minimize impact on desirable crops when used correctly .

Oxasulfuron, chemically known as oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate, is a sulfonylurea herbicide with the molecular formula C17H18N4O6S and a molecular weight of 406.41 g/mol [1] [2]. The compound features a distinctive oxetanyl group that contributes to its unique herbicidal properties and environmental behavior compared to other sulfonylurea herbicides [3]. Industrial-scale production of oxasulfuron requires careful optimization of synthetic pathways to ensure high yield, purity, and cost-effectiveness [4].

The synthesis of oxasulfuron involves multiple reaction steps, with the formation of key intermediates being crucial for the overall efficiency of the production process [5]. Several synthetic routes have been established for the industrial production of oxasulfuron, each with specific advantages and limitations that influence their suitability for large-scale manufacturing [6].

Key Synthetic Routes

The industrial synthesis of oxasulfuron typically follows one of four major routes, with Route D being considered the most industrially advantageous due to its cost-effectiveness and higher yield potential [7]. The synthesis generally begins with the preparation of 2-sulfamoyl-N-substituted nicotinamides, which are key intermediates in the production process [8].

Synthetic RouteStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Route AMethyl 2-chloronicotinatetert-butylsulfonamide derivativesWell-established processRequires expensive reagents
Route BBenzyl mercaptan derivativesSulfonamide intermediatesGood yieldDifficult handling of reagents
Route CDimethylsulfoxide compoundsChlorosulfonyl compoundsModerate yieldComplex purification steps
Route DInorganic sulfur compoundsSodium sulfinate derivatives>75% yield, inexpensive reagentsRequires precise reaction control

Route D is particularly noteworthy as it utilizes inexpensive inorganic sulfur and involves the direct synthesis of sulfonamide from sodium sulfinate through reaction with hydroxylamine-O-sulfonic acid . This approach eliminates the need for chlorosulfonyl compounds used in other routes and achieves yields exceeding 75% from 2-chloro-N-substituted nicotinamides without requiring isolation of intermediates .

Process Optimization Strategies

Industrial-scale production of oxasulfuron requires optimization of several critical parameters to maximize yield and minimize waste [11]. The optimization process focuses on reaction conditions, catalyst selection, solvent systems, and purification methods [12].

Temperature control is crucial during the synthesis, particularly in the formation of the sulfonylurea bridge, which is sensitive to thermal conditions [13]. Maintaining precise temperature ranges (typically between 20-60°C depending on the specific reaction step) ensures optimal reaction kinetics while preventing unwanted side reactions or degradation of intermediates [14].

Catalyst selection significantly impacts reaction efficiency and selectivity [15]. For certain steps in the synthesis, transition metal catalysts have been employed to facilitate coupling reactions, with careful optimization of catalyst loading and reaction time being essential for cost-effective production [16].

Solvent systems play a vital role in the solubility of reactants and intermediates, influencing reaction rates and product purity [17]. Industrial processes often employ mixed solvent systems that balance solubility requirements with safety considerations and environmental impact [18]. Common solvent combinations include acetonitrile/water mixtures for polar intermediates and toluene/ethyl acetate systems for less polar components [19].

Purification techniques have been refined to minimize solvent usage and energy consumption while maintaining high product purity [20]. Crystallization conditions are particularly important, as they directly affect the physical properties of the final product, including particle size distribution and crystal form, which influence formulation characteristics [21].

Continuous Flow Processing

Recent advancements in oxasulfuron production include the development of continuous flow processes, which offer several advantages over traditional batch methods [22]. Continuous flow systems provide better control over reaction parameters, improved heat transfer, and reduced reaction times, leading to higher throughput and consistent product quality [23].

Multi-step telescoped continuous flow processes have been particularly effective for complex syntheses like oxasulfuron, allowing for the sequential execution of reaction steps without isolation of intermediates [24]. This approach reduces process mass intensity (PMI) values, with solvent usage typically accounting for over 94% of the total mass in the process [25].

Automated optimization algorithms have been employed to identify optimal conditions for continuous flow synthesis, significantly reducing the number of experiments required and accelerating process development [26]. These systems can simultaneously optimize multiple variables, including temperature, flow rate, residence time, and reagent concentrations, to maximize yield and selectivity [27].

Photolytic Degradation Products in Aqueous Systems

Oxasulfuron, like other sulfonylurea herbicides, undergoes photolytic degradation when exposed to ultraviolet (UV) radiation in aqueous environments [28]. Understanding the photodegradation pathways and resulting metabolites is essential for assessing the environmental fate and potential ecological impact of this herbicide [29].

Photodegradation Mechanism

The photolytic degradation of oxasulfuron in aqueous systems primarily involves the cleavage of the sulfonylurea bridge, which is the most photosensitive part of the molecule [30]. This process is initiated by the absorption of UV radiation, leading to the formation of reactive intermediates that subsequently undergo further transformations [31].

Research has demonstrated that the photodegradation of oxasulfuron follows first-order reaction kinetics, with the rate being influenced by factors such as pH, water composition, and the presence of photosensitizers or photocatalysts [32]. The half-life of oxasulfuron under UV irradiation varies depending on these conditions but is typically in the range of several hours [33].

The presence of photocatalysts, particularly titanium dioxide (TiO2), significantly enhances the photodegradation rate of oxasulfuron [34]. Similarly, photosensitizers such as hydrogen peroxide (H2O2), humic acid, and potassium nitrate (KNO3) have been shown to influence the photodegradation process, potentially through the generation of reactive oxygen species that facilitate the breakdown of the herbicide [35].

Major Photodegradation Products

Two major intermediates arising from the photolytic reaction of oxasulfuron in aqueous environments have been identified and characterized using advanced analytical techniques [36]. These degradation products reach their highest concentrations after approximately 8 hours of UV irradiation [37].

Degradation ProductChemical StructureFormation MechanismMaximum Concentration Time
Oxetan-3-yl 2-(formilsulfamoyl) benzoateRetains oxetanyl and benzoate groupsCleavage of sulfonylurea bridge8 hours of UV exposure
N-(4,6-dimethyl-pyrimidin-2-yl) formamideRetains pyrimidine ringCleavage of sulfonylurea bridge8 hours of UV exposure

The identification and characterization of these photodegradation products were achieved using a novel analytical method based on "non-aqueous" capillary electrophoresis (CE) coupled with electrospray ionization-mass spectrometry (ESI-MS) [38]. This approach provided high reproducibility of migration times and peak areas, enabling reliable quantification of the degradation products [39].

Further studies have shown that the photodegradation pathway of oxasulfuron is influenced by the aqueous medium's characteristics [40]. Different water systems, including natural water bodies with varying compositions of dissolved organic matter and minerals, can affect both the rate of photodegradation and the distribution of resulting metabolites [41].

Analytical Methods for Degradation Product Identification

The detection and quantification of oxasulfuron photodegradation products require sophisticated analytical techniques due to the complex nature of the degradation mixtures and the relatively low concentrations of individual metabolites [42]. Several complementary methods have been developed and optimized for this purpose [43].

High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) has been widely used for the separation and preliminary identification of oxasulfuron degradation products [44]. This technique provides good resolution of structurally similar compounds and allows for the monitoring of degradation kinetics [45].

Mass spectrometry, particularly when combined with chromatographic separation, offers superior sensitivity and specificity for the identification of degradation products [46]. Tandem mass spectrometry (MS/MS) enables structural elucidation through fragmentation patterns, which is crucial for confirming the identity of novel metabolites [47].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about isolated degradation products, complementing mass spectrometric data [48]. This technique is particularly valuable for determining the precise location of structural modifications resulting from photolytic processes [49].

X-ray diffraction (XRD) and infrared (IR) spectroscopy have also been employed to characterize the solid-state properties and functional group changes in isolated photodegradation products [50]. These methods provide additional confirmation of structural assignments and help establish the complete degradation pathway [51].

Metabolic Pathways in Resistant Crop Species

The selectivity of oxasulfuron between crops and weeds is primarily attributed to differential metabolism rates [52]. Resistant crop species, particularly soybeans, can rapidly metabolize oxasulfuron to non-phytotoxic compounds, while susceptible weed species lack this capability or metabolize the herbicide too slowly to prevent phytotoxicity [53].

Metabolic Detoxification Mechanisms

Oxasulfuron, like other sulfonylurea herbicides, inhibits acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [54]. Resistant crop species have evolved mechanisms to rapidly detoxify the herbicide before it can cause significant inhibition of this essential enzyme [55].

The primary metabolic detoxification pathways in resistant crops involve several enzymatic processes, with cytochrome P450 monooxygenases (P450s) playing a central role [56]. These enzymes catalyze the hydroxylation of oxasulfuron, which is typically the first step in the detoxification process [57]. The hydroxylated metabolites are subsequently conjugated with glucose or other endogenous molecules, further reducing their phytotoxicity and mobility within the plant [58].

Glutathione S-transferases (GSTs) also contribute to oxasulfuron metabolism in resistant crops by catalyzing the conjugation of the herbicide or its metabolites with glutathione [59]. This conjugation process increases the water solubility of the compounds, facilitating their sequestration in the vacuole or other cellular compartments where they cannot interact with the target enzyme [60].

Metabolic Pathways in Soybean

Soybeans (Glycine max) exhibit high tolerance to oxasulfuron due to their efficient metabolic detoxification systems [61]. Studies on the metabolism of oxasulfuron in soybeans have identified several transformation pathways and metabolites [62].

Primary crop metabolism of oxasulfuron was investigated following soil and foliar application in soybean, revealing four main metabolic pathways [63]:

  • Conversion of the oxetanyl ring to the corresponding glycerol ester (CGA-310785) [64]
  • Oxidation of a pyrimidinyl methyl group to the corresponding alcohol (HO-CGA-277476) [65]
  • Hydrolysis of the benzoic acid ester and formation of 3-oxetanol (CGA-297691) [66]
  • Cleavage of the sulfonylurea bridge with formation of various metabolites including saccharin (CGA-27913) [67]

Phase II metabolism in soybeans involves the formation of conjugates, including glucose conjugates of primary metabolites. These conjugation reactions further reduce the phytotoxicity of the compounds and facilitate their compartmentalization within the plant cells.

The rapid metabolism of oxasulfuron in soybeans is attributed to the high activity of specific P450 enzymes that have evolved to metabolize various xenobiotics. These enzymes exhibit substrate flexibility, allowing them to act on structurally diverse compounds, including different herbicides.

Comparative Metabolism in Different Crop Species

While soybeans are the primary crop for oxasulfuron application, the metabolic pathways have been compared across different crop species to understand the basis of selectivity and cross-resistance. This comparative analysis provides insights into the evolutionary adaptations of different plant species to detoxify xenobiotics.

Wheat (Triticum aestivum) metabolizes sulfonylurea herbicides through pathways similar to those observed in soybeans, involving P450-mediated hydroxylation followed by glucose conjugation. The HPLC profiles of herbicide metabolism in resistant ryegrass (Lolium rigidum) are qualitatively similar to those in wheat, suggesting conservation of metabolic mechanisms across different grass species.

The rate of metabolism varies significantly between crop species, influencing their relative tolerance to oxasulfuron. Soybeans typically metabolize the herbicide more rapidly than other crops, explaining their higher tolerance and the preferential use of oxasulfuron in soybean cultivation.

Metabolic resistance to herbicides, including oxasulfuron, can be enhanced through selection pressure, as demonstrated in studies with ryegrass populations. This process involves the enrichment of genes encoding enzymes with higher activity or broader substrate specificity, leading to increased detoxification rates.

XLogP3

1.6

LogP

1.1 (LogP)

UNII

698F069J44

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

144651-06-9

Wikipedia

Oxasulfuron

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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